EGFR/VEGFR2-IN-2

Anticancer Cytotoxicity Cancer Cell Lines

EGFR/VEGFR2-IN-2 (compound 4b) is a pyrazoline-derived dual inhibitor of EGFR and VEGFR2 tyrosine kinases, validated by molecular docking and broad-spectrum activity in PC-3, HepG2, and MDA-MB-231 carcinoma cells. It uniquely modulates apoptotic regulators (Bax, p53, caspase‑3, Bcl‑2), making it indispensable for apoptosis and signaling studies. Ideal as a chemical probe and a reference standard for medicinal chemistry programs developing next-generation pyrazoline-based kinase inhibitors. Ensure experimental fidelity with ≥98% purity.

Molecular Formula C15H11BrN2O
Molecular Weight 315.16 g/mol
Cat. No. B7806201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEGFR/VEGFR2-IN-2
Molecular FormulaC15H11BrN2O
Molecular Weight315.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC=N2)OCC3=CC=C(C=C3)Br
InChIInChI=1S/C15H11BrN2O/c16-12-7-5-11(6-8-12)9-19-15-13-3-1-2-4-14(13)17-10-18-15/h1-8,10H,9H2
InChIKeyDADJIQURPZZXBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EGFR/VEGFR2-IN-2: A Pyrazoline-Based Dual Kinase Inhibitor for Cancer Research


EGFR/VEGFR2-IN-2, also identified as compound 4b, is a synthetic small molecule belonging to the pyrazoline chemical class. It functions as a dual inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) tyrosine kinases [1]. The compound was originally reported in a 2021 study investigating its synthesis, broad-spectrum anticancer activity across prostate (PC-3), hepatocellular (HepG2), and breast (MDA-MB-231) carcinoma cell lines, and its ability to induce apoptosis [1].

Risks of Substituting EGFR/VEGFR2-IN-2 with Other Pyrazoline or Kinase Inhibitors


Substitution among pyrazoline-derived kinase inhibitors is not scientifically valid without direct comparative data. The study introducing EGFR/VEGFR2-IN-2 (compound 4b) evaluated a focused library of closely related analogs (e.g., compounds 4a, 5b, 7c) against a panel of kinases including EGFR, VEGFR2, HER2, and FGFR2 [1]. The research revealed significant differences in kinase selectivity and potency even among these structurally similar compounds. For instance, while compound 5b and 7c were identified as potent dual EGFR/VEGFR2 inhibitors with sub-micromolar IC50 values, compound 4b's specific kinase inhibition profile was not reported with the same quantitative granularity in the primary source [1]. This intra-class variability underscores that a dual-targeting claim alone is insufficient for experimental selection, and any substitution would risk introducing unknown changes to the desired biological activity and off-target profile.

Quantitative Evidence for Selecting EGFR/VEGFR2-IN-2 (Compound 4b)


Broad-Spectrum Cytotoxic Activity Against Multiple Cancer Cell Lines

EGFR/VEGFR2-IN-2 (compound 4b) exhibited significant and broad-spectrum anticancer activity across three different human carcinoma cell lines. Its potency was measured against a clinical standard, doxorubicin, providing a benchmark for its cytotoxic efficacy [1].

Anticancer Cytotoxicity Cancer Cell Lines

Improved Safety Profile Relative to Doxorubicin on Normal Cells

In a direct comparison, EGFR/VEGFR2-IN-2 (compound 4b) showed lower cytotoxicity against normal WI-38 fibroblast cells compared to the standard chemotherapeutic agent doxorubicin [1]. This indicates a potentially favorable selectivity window for cancer cells over non-cancerous cells.

Selectivity Cytotoxicity Safety Profile

Confirmed Induction of Apoptosis via Key Regulatory Proteins

The mechanism of action for the anticancer activity of EGFR/VEGFR2-IN-2 (compound 4b) was linked to the induction of apoptosis. The study demonstrated that it upregulates pro-apoptotic markers Bax, p53, and caspase-3, while downregulating the anti-apoptotic protein Bcl-2 in PC-3 prostate cancer cells [1].

Apoptosis Mechanism of Action Cancer Biology

Recommended Research Applications for EGFR/VEGFR2-IN-2 Based on Evidence


In Vitro Model for Dual EGFR/VEGFR2 Inhibition in Cancer Research

EGFR/VEGFR2-IN-2 (compound 4b) is best suited for use as a chemical probe in in vitro studies aimed at investigating the biological consequences of simultaneously inhibiting both EGFR and VEGFR2 signaling pathways. Its demonstrated dual-inhibitor profile in molecular docking studies and its broad-spectrum anticancer activity in cell lines (PC-3, HepG2, MDA-MB-231) support its use in exploring tumor cell growth inhibition and survival mechanisms [1].

Investigating Apoptosis Mechanisms in Prostate Cancer Cells

The confirmed ability of EGFR/VEGFR2-IN-2 to modulate key apoptotic regulators (Bax, p53, caspase-3, Bcl-2) makes it a valuable tool for studies focused on apoptosis induction in prostate cancer models. Researchers investigating cell death pathways and the interplay between kinase inhibition and programmed cell death in PC-3 cells will find this compound useful [1].

As a Reference Compound for Pyrazoline-Based Kinase Inhibitor Libraries

Due to its established role as one of the active compounds in a series of novel pyrazoline derivatives, EGFR/VEGFR2-IN-2 serves as a key reference standard. It is an appropriate control for medicinal chemistry efforts aimed at optimizing the potency, selectivity, or physicochemical properties of new pyrazoline-based dual kinase inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for EGFR/VEGFR2-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.